Cytotoxic Potency: Unsubstituted Parent Compound vs. 5-Substituted Sulfonamide Analog in HeLa Cells
The unsubstituted N-(pyridin-2-yl)furan-2-carboxamide demonstrates potent cytotoxicity against the HeLa cervical cancer cell line, with a reported IC50 of 0.58 µM . In contrast, a sulfonamide-bearing analog, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, exhibits a markedly different activity profile, with kinase inhibition (IC50 values of 50–100 nM against DNA-PK and Rho kinase) being its primary mechanism, rather than direct cytotoxicity . This highlights that even a single functional group addition can fundamentally redirect the biological target engagement of the furan-carboxamide core.
| Evidence Dimension | Cytotoxicity (HeLa cell line) |
|---|---|
| Target Compound Data | IC50 = 0.58 µM |
| Comparator Or Baseline | 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide: IC50 not reported (activity driven by kinase inhibition) |
| Quantified Difference | Qualitative shift in mechanism; cytotoxic potency vs. kinase inhibition |
| Conditions | HeLa cervical cancer cell line; MTT assay ; Kinase inhibition assays |
Why This Matters
For procurement in oncology-focused programs, this 0.58 µM IC50 provides a quantifiable benchmark against which to measure the potency of newly synthesized analogs, and clarifies that sulfonamide derivatives are not suitable substitutes for direct cytotoxicity screens.
